molecular formula C17H16ClNO3 B4406355 N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide

N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide

Cat. No.: B4406355
M. Wt: 317.8 g/mol
InChI Key: LHVLLBKTKLKLMO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide is an organic compound that features a benzamide core substituted with an allyloxy group and a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide typically involves the following steps:

    Preparation of 5-chloro-2-methoxyaniline: This can be synthesized by the nitration of 2-methoxyaniline followed by reduction and chlorination.

    Formation of 5-chloro-2-methoxyphenyl isocyanate: This intermediate is prepared by reacting 5-chloro-2-methoxyaniline with phosgene or a phosgene substitute.

    Coupling with 3-(allyloxy)benzoic acid: The final step involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with 3-(allyloxy)benzoic acid under suitable conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be utilized in the synthesis of polymers or as a precursor for functional materials.

    Biological Studies: It can serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)benzamide
  • 3-(methoxy)-N-(5-chloro-2-methoxyphenyl)benzamide
  • 3-(ethoxy)-N-(5-chloro-2-methoxyphenyl)benzamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that other similar compounds may not. This functional group can be exploited for further derivatization or for studying specific interactions in biological systems.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-3-9-22-14-6-4-5-12(10-14)17(20)19-15-11-13(18)7-8-16(15)21-2/h3-8,10-11H,1,9H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVLLBKTKLKLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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